molecular formula C9H10F2O3S B3217738 Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-YL)propanoate CAS No. 118460-42-7

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-YL)propanoate

Cat. No.: B3217738
CAS No.: 118460-42-7
M. Wt: 236.24 g/mol
InChI Key: KAFHEDHOIDJWOE-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C9H10F2O3S and a molecular weight of 236.236 g/mol This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and two fluorine atoms attached to the second carbon of the propanoate moiety

Preparation Methods

The synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate typically involves the condensation of thiophene derivatives with fluorinated esters under basic conditions. One common method is the Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters . The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives.

Properties

IUPAC Name

ethyl 2,2-difluoro-3-hydroxy-3-thiophen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O3S/c1-2-14-8(13)9(10,11)7(12)6-4-3-5-15-6/h3-5,7,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFHEDHOIDJWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CS1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228036
Record name Ethyl α,α-difluoro-β-hydroxy-2-thiophenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118460-42-7
Record name Ethyl α,α-difluoro-β-hydroxy-2-thiophenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118460-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α,α-difluoro-β-hydroxy-2-thiophenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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